4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
4-chloro-2-(difluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2/c9-4-2-1-3-5-6(4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGGJNSAAQWRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of 4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole typically involves:
- Construction of the benzodiazole core with appropriate substitution (chlorination at position 4).
- Introduction of the difluoromethyl group at position 2 via difluoromethylation reactions.
The difluoromethylation step can be achieved through various methodologies, including nucleophilic, electrophilic, or radical difluoromethylation, often mediated by transition metals or difluorocarbene intermediates.
Difluoromethylation Methods Relevant to Benzodiazole Derivatives
Transition Metal-Mediated Difluoromethylation
Transition metal catalysis, particularly copper-mediated cross-coupling, is a prominent approach to introduce the difluoromethyl group onto aromatic heterocycles. This involves coupling aryl halides or boronic acids with difluoromethyl sources under mild conditions.
Stepwise Strategy: Early methods involve coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates, followed by hydrolysis and decarboxylation to yield difluoromethylarenes. This method, however, is more suitable for electron-deficient arenes.
Direct Cross-Coupling: More recent developments allow direct Cu-mediated Ar–CF2H bond formation, which is advantageous for late-stage functionalization of complex molecules, including heterocycles like benzodiazoles.
Difluorocarbene-Mediated Difluoromethylation
Difluorocarbene (:CF2) is a highly reactive intermediate used to introduce difluoromethyl groups onto nucleophilic centers such as nitrogen or oxygen atoms in heterocycles.
Sources of difluorocarbene include bromodifluoromethyltrimethylsilane (TMSCF2Br) and (bromodifluoromethyl)sulfonium salts.
Difluorocarbene can react with heteroatom nucleophiles in benzodiazoles to form difluoromethylated products under controlled conditions, often requiring a base such as KOH and sometimes a phosphinimine base to activate the carbene precursor.
Specific Preparation Method for this compound
While direct literature specifically naming this compound is limited, analogous preparation methods can be inferred from related difluoromethylated heterocycles and substituted benzodiazoles.
Starting Material Preparation
The benzodiazole core with a 4-chloro substituent can be synthesized by cyclization of appropriately substituted o-phenylenediamines or their derivatives.
Chlorination at the 4-position is typically introduced via electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
Difluoromethylation Step
Copper-Catalyzed Difluoromethylation: Using copper(I) iodide as a catalyst, 4-chloro-1H-1,3-benzodiazole or its halogenated precursor can be coupled with a difluoromethylating reagent such as N-(difluoromethylthio)phthalimide under basic conditions (e.g., lithium carbonate) in a polar aprotic solvent (diglyme) at elevated temperatures (around 60 °C) for extended periods (ca. 15 h) to achieve the difluoromethylated product.
Difluorocarbene Generation: Alternatively, difluorocarbene can be generated in situ from reagents like TMSCF2Br in the presence of a base, which then reacts with the nucleophilic nitrogen on the benzodiazole ring to afford the difluoromethylated product.
Example Reaction Conditions and Yields
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Copper-Catalyzed Cross-Coupling | CuI, N-(difluoromethylthio)phthalimide, Li2CO3, diglyme, 60 °C | Mild conditions, good yields, scalable | Requires catalyst and inert atmosphere |
| Difluorocarbene Generation | TMSCF2Br, KOH, phosphinimine base, aprotic solvent | Versatile, direct difluoromethylation | Sensitive to conditions, reactive intermediates |
| Stepwise Cross-Coupling + Decarboxylation | Aryl iodides, ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, hydrolysis, decarboxylation | General route for Ar-CF2H | Harsh conditions, limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmacological Potential
4-Chloro-2-(difluoromethyl)-1H-1,3-benzodiazole derivatives have been investigated for their potential pharmacological properties. The difluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, which is crucial for drug design. Research indicates that benzodiazole derivatives can exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Case Study: Anti-inflammatory Activity
A study focusing on the synthesis of benzimidazole derivatives, which share structural similarities with benzodiazole compounds, demonstrated significant anti-inflammatory effects. Compounds showed notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives achieving IC50 values in the nanomolar range . This suggests that similar modifications in this compound could yield potent anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial properties of benzodiazole derivatives have been extensively studied. Modifications to the benzodiazole core, including the introduction of halogen substituents like chlorine and fluorine, have been shown to enhance activity against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi . This positions this compound as a candidate for further exploration in antimicrobial drug development.
Insecticidal Properties
Research has indicated that compounds derived from benzodiazole structures can exhibit insecticidal properties. The incorporation of difluoromethyl groups is believed to enhance the efficacy of these compounds against agricultural pests . This could lead to the development of new agrochemicals with improved selectivity and reduced environmental impact compared to traditional insecticides.
Case Study: Efficacy Against Pests
In studies evaluating the effectiveness of various benzodiazole derivatives as insecticides, compounds similar to this compound were shown to possess significant activity against common agricultural pests such as aphids and beetles. These findings suggest that further optimization could yield highly effective pest control agents.
Solubility and Lipophilicity
The introduction of difluoromethyl groups into benzodiazole structures has been associated with increased lipophilicity, which can affect solubility and permeability—key factors in drug formulation . Studies have shown that compounds with such modifications often display enhanced absorption characteristics in biological systems.
| Compound | LogP (lipophilicity) | Solubility (mg/mL) |
|---|---|---|
| Benzodiazole Derivative A | 2.4 | 5 |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and difluoromethyl groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
Table 1: Structural Comparison of Key Analogs
*Calculated molecular weight based on formula C₈H₅ClF₂N₂.
Key Observations:
- Fluorinated groups (CF₂H vs. CF₃): The difluoromethyl group in the target compound offers reduced steric bulk compared to trifluoromethyl (CF₃), possibly improving solubility while retaining metabolic stability .
Aryl vs. Alkyl Substituents :
Key Observations:
Physicochemical Properties
- Thermal Stability : Halogenated benzodiazoles generally exhibit high thermal stability, making them suitable for high-temperature synthesis .
Biological Activity
Overview
4-Chloro-2-(difluoromethyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a chloro group at the 4th position and a difluoromethyl group at the 2nd position of the benzodiazole ring, which enhances its pharmacological properties. Its potential therapeutic effects are under investigation for various applications, including antimicrobial and anticancer activities.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) can improve binding affinity and selectivity, leading to enhanced therapeutic effects. This compound may inhibit or activate certain biochemical pathways, contributing to its pharmacological profile.
Antimicrobial Activity
Recent studies have shown that compounds within the benzodiazole family exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 12.5–25 μg/mL against MRSA .
Anticancer Activity
The anticancer potential of benzodiazole derivatives has been explored extensively. In vitro studies have indicated that certain derivatives possess antiproliferative effects against cancer cell lines. For example, compounds with modifications similar to those found in this compound have shown IC50 values indicating effective inhibition of cell growth in various cancer models .
Case Studies
- Antiproliferative Effects : A study evaluated a series of benzodiazole derivatives for their antiproliferative activity against the MDA-MB-231 breast cancer cell line. The results indicated that specific structural modifications significantly enhanced their anticancer activity, suggesting a structure-activity relationship that could be leveraged for developing new therapeutic agents .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited potent antibacterial activity with MIC values comparable to established antibiotics .
Data Tables
| Activity Type | Compound | Target | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | This compound | MRSA | 12.5–25 μg/mL |
| Anticancer | Benzodiazole Derivative | MDA-MB-231 Cell Line | IC50 = 39.07 μM |
| General Antibacterial | Benzimidazole Derivative | Various Bacterial Strains | MIC = 50–250 μg/mL |
Q & A
Q. What are the established synthetic routes for 4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted benzene precursors. For example, microwave-assisted methods (e.g., ethanol with 0.05% HCl under microwave irradiation) yield benzodiazole derivatives efficiently (65–98% yields) by reducing reaction time and improving regioselectivity . Conventional reflux with DMSO or ethanol (e.g., 18-hour reflux followed by ice-water quenching) is also effective but may require longer purification steps . Key variables include solvent choice (polar aprotic solvents enhance cyclization), acid catalysts (e.g., glacial acetic acid), and temperature control to minimize side reactions.
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and electronic environments. For example, the difluoromethyl group exhibits distinct splitting in ¹⁹F NMR (~-120 to -140 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 228.03) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve crystal packing and intermolecular interactions (e.g., C–H⋯S, C⋯O) critical for understanding solid-state behavior .
- Thermal Analysis : TGA/DTA evaluates thermal stability, with decomposition temperatures >250°C common for benzodiazole derivatives .
Advanced Research Questions
Q. How does the difluoromethyl group influence electronic properties and binding interactions in pharmacological applications?
- Methodological Answer : The difluoromethyl group (-CF₂H) enhances metabolic stability and bioavailability via:
- Electron-Withdrawing Effects : Reduces basicity of adjacent amines, improving membrane permeability .
- Hydrogen-Bonding Capacity : The CF₂H group participates in weak H-bonding with protein targets (e.g., kinase active sites), as shown in docking studies .
- Conformational Rigidity : Fluorine’s steric effects restrict rotational freedom, favoring bioactive conformations. Comparative studies with non-fluorinated analogs show 10–100x lower IC₅₀ values for fluorinated derivatives .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent ER stress levels (e.g., HeLa cells for IRE1α inhibition studies) to minimize variability .
- HPLC-Purity Thresholds : Ensure >95% purity (via reverse-phase HPLC) to exclude confounding effects from byproducts (e.g., triazole intermediates) .
- Crystallographic Validation : Correlate bioactivity with crystal structure data (e.g., torsional angles of the benzodiazole ring) to identify conformation-dependent activity .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking Simulations : Software like AutoDock Vina predicts binding modes to targets (e.g., XBP1s transcription factor), prioritizing derivatives with optimal halogen-bonding (C–Cl⋯π) or hydrophobic interactions .
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to tune redox potentials for antioxidant or pro-drug applications .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with logP values to balance solubility and permeability .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity results for structurally similar benzodiazole derivatives?
- Methodological Answer : Variations in cytotoxicity (e.g., IC₅₀ ranges from 3.25 μM to >50 μM) may stem from:
- Cell Line Differences : Cervical cancer (HeLa) vs. leukemia (K562) cells exhibit varying expression of drug efflux pumps (e.g., P-gp) .
- Solubility Limitations : Poor aqueous solubility (logP ~3.3) can understate activity in vitro; use of DMSO carriers (>0.1% v/v) may artifactually reduce efficacy .
- Metabolic Stability : Liver microsome assays reveal rapid CYP450-mediated oxidation of certain derivatives, necessitating prodrug strategies .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
